
N-tritylleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tritylleucine is a compound with the chemical formula C25H27NO2 . It is a derivative of leucine, an essential amino acid, where the amino group is protected by a trityl group (triphenylmethyl group). This compound is often used in organic synthesis and peptide chemistry due to its stability and protective properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tritylleucine can be synthesized through the reaction of leucine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The trityl group acts as a protecting group for the amino group of leucine, preventing it from participating in unwanted side reactions during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The trityl group is introduced to protect the amino group, which is crucial for the synthesis of complex peptides and other organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-tritylleucine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to trityl cations, while reduction can regenerate the triphenylmethyl radical .
Aplicaciones Científicas De Investigación
N-tritylleucine has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its role in protecting amino groups during the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of complex organic compounds and polymers .
Mecanismo De Acción
The mechanism of action of N-tritylleucine involves the protection of the amino group by the trityl group. This protection prevents the amino group from participating in unwanted side reactions, allowing for the selective synthesis of peptides and other compounds. The trityl group can be removed under specific conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-benzylleucine: Similar in structure but uses a benzyl group instead of a trityl group.
N-acetylleucine: Uses an acetyl group for protection.
N-methoxycarbonylleucine: Uses a methoxycarbonyl group for protection .
Uniqueness
N-tritylleucine is unique due to the bulky trityl group, which provides steric hindrance and stability, making it particularly useful in protecting amino groups during complex synthetic processes. This stability and protection are not as pronounced in compounds with smaller protecting groups like benzyl or acetyl .
Propiedades
Número CAS |
32225-38-0 |
|---|---|
Fórmula molecular |
C25H27NO2 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23,26H,18H2,1-2H3,(H,27,28) |
Clave InChI |
UHUHDVGYLSYYGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

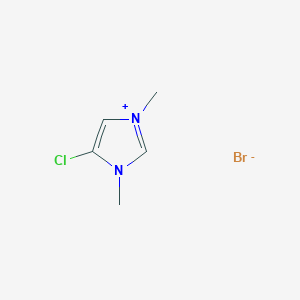
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
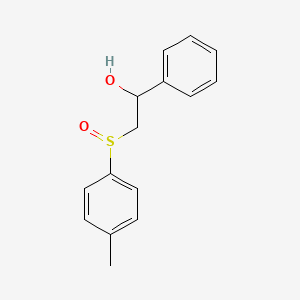
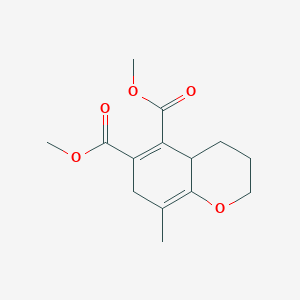
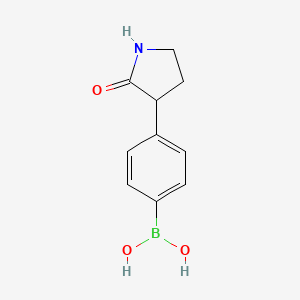
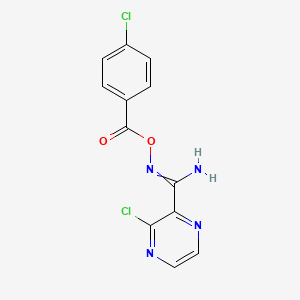
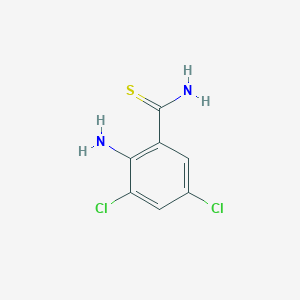
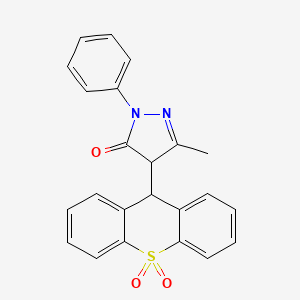
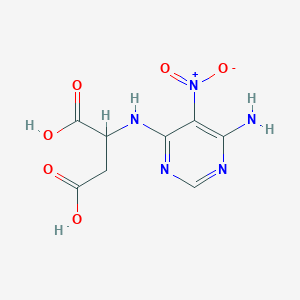
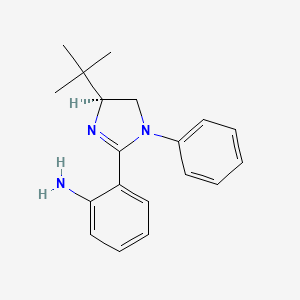
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
